molecular formula C26H20N4O4S B2511435 7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111992-60-9

7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2511435
CAS RN: 1111992-60-9
M. Wt: 484.53
InChI Key: GRKZXUZDUUBTAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C26H20N4O4S, and its molecular weight is 484.53. The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the oxadiazole group might undergo nucleophilic substitution reactions, while the benzyl group could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by the polarities of its functional groups .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one (HMS3546I08):

Antiviral Applications

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antiviral properties. HMS3546I08, with its unique structure, has potential as an antiviral agent, particularly against viruses that affect plants and animals. Studies have indicated that similar compounds can inhibit the replication of viruses by interfering with their RNA synthesis .

Anticancer Activity

The quinazolinone core in HMS3546I08 is known for its anticancer properties. This compound can potentially inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The presence of the benzyl and oxadiazole groups enhances its ability to target and disrupt cancer cell metabolism .

Antibacterial Properties

HMS3546I08 has shown promise as an antibacterial agent. The oxadiazole and quinazolinone moieties are known to disrupt bacterial cell wall synthesis and protein function. This compound could be effective against a range of bacterial pathogens, including antibiotic-resistant strains .

Antifungal Applications

The compound’s structure suggests potential antifungal activity. The oxadiazole ring is particularly effective against fungal pathogens by inhibiting their cell wall synthesis and disrupting membrane integrity. This makes HMS3546I08 a candidate for treating fungal infections in both medical and agricultural settings .

Anti-inflammatory Effects

Research indicates that HMS3546I08 may possess anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory responses. This makes it a potential therapeutic agent for inflammatory diseases .

Agricultural Applications

HMS3546I08 can be used in agriculture as a pesticide or herbicide. Its ability to inhibit the growth of various pathogens makes it a valuable tool for protecting crops from diseases and pests. Additionally, its potential antiviral and antifungal properties can help in managing plant diseases.

These applications highlight the versatility and potential of HMS3546I08 in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

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properties

IUPAC Name

7-benzyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c1-16-7-9-18(10-8-16)24-28-23(34-29-24)14-35-26-27-20-12-22-21(32-15-33-22)11-19(20)25(31)30(26)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZXUZDUUBTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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